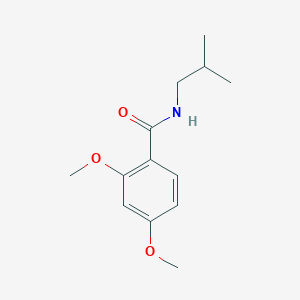![molecular formula C21H22N4O5S B10977826 N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide](/img/structure/B10977826.png)
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrimidine ring, a sulfonamide group, and a benzamide moiety, making it a versatile molecule for various biochemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide typically involves a multi-step process. One optimized method includes the following steps :
Starting Materials: Anthranylamide and propionic anhydride are used as starting materials.
Hydrolysis: The hydrolysis of anthranylamide is carried out in an alkaline medium.
Acylation: Schotten–Bauman acylation is performed in the same alkaline medium.
Final Step: The preparation of the final compound involves replacing the polar aprotic solvent DMF with the less toxic and more environmentally friendly DMSO.
Industrial Production Methods
For industrial production, the process is scaled up using more accessible and cost-effective starting materials. The use of DMSO instead of DMF is preferred to minimize environmental hazards .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituents, but typical reagents include halogens and alkylating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anxiolytic effects.
Medicine: Investigated for its potential as an active pharmaceutical ingredient (API) in drug development.
Industry: Utilized in the development of environmentally friendly synthetic methods.
Mecanismo De Acción
The mechanism of action of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide involves its interaction with specific molecular targets. The compound is known to affect the central nervous system (CNS) by modulating neurotransmitter pathways. It acts on receptors and enzymes involved in neurotransmission, leading to its anxiolytic and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide: Shares a similar structure and exhibits anxiolytic activity.
Pyrimidine Derivatives: Compounds like 2-amino-4,6-dimethylpyrimidine have similar pyrimidine rings and are used in various pharmacological applications.
Uniqueness
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide is unique due to its combination of a pyrimidine ring, sulfonamide group, and benzamide moiety
Propiedades
Fórmula molecular |
C21H22N4O5S |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C21H22N4O5S/c1-13-12-19(23-14(2)22-13)25-31(27,28)16-10-8-15(9-11-16)24-21(26)20-17(29-3)6-5-7-18(20)30-4/h5-12H,1-4H3,(H,24,26)(H,22,23,25) |
Clave InChI |
QJPBEYAQFWMEQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977752.png)


![6-(2-Methylbutan-2-yl)-2-{[(2-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977770.png)
![N-[4-(2,3-dihydro-1H-inden-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B10977774.png)
![3,3-diphenyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one](/img/structure/B10977775.png)
![4-[(2,4-Dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B10977782.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea](/img/structure/B10977790.png)
![1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10977795.png)
![3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977798.png)

![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B10977811.png)
![2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10977817.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B10977820.png)